molecular formula C10H8F4O3 B2512709 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one CAS No. 210816-49-2

1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one

Cat. No.: B2512709
CAS No.: 210816-49-2
M. Wt: 252.165
InChI Key: PGPIQACNLBOEMR-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The compound is systematically named 1-[2,4-bis(difluoromethoxy)phenyl]ethan-1-one , reflecting its parent ketone structure and substituents. Breaking down the nomenclature:

  • Ethan-1-one : Indicates a ketone group at position 1 of a two-carbon chain.
  • 2,4-Bis(difluoromethoxy)phenyl : A phenyl ring substituted with two difluoromethoxy (-OC(F)₂) groups at positions 2 and 4.

Molecular Formula :

  • C₁₀H₈F₄O₃ : Composed of 10 carbons, 8 hydrogens, 4 fluorines, and 3 oxygens.
  • Molecular Weight : 252.16 g/mol.
  • SMILES : FC(Oc1ccc(c(c1)OC(F)F)C(=O)C)F.
Table 1: Elemental Composition and Properties
Property Value Source
Molecular Formula C₁₀H₈F₄O₃
Molecular Weight 252.16 g/mol
SMILES Code FC(Oc1ccc(c(c1)OC(F)F)C(=O)C)F
CAS Number 210816-49-2

Crystallographic Structure and Conformational Analysis

While direct crystallographic data for this compound is unavailable, structural inferences are drawn from analogous acetophenone derivatives. Key features include:

  • Planar Ketone Group : The carbonyl group (C=O) adopts a planar geometry, typical of ketones.
  • Substituent Orientation : The 2,4-bis(difluoromethoxy)phenyl group likely adopts an s-trans conformation to minimize steric hindrance between bulky substituents, as observed in similar fluorinated acetophenones.
  • Dipole Interactions : The electron-withdrawing difluoromethoxy groups (-OC(F)₂) may influence crystal packing through dipole-dipole interactions, favoring intermolecular alignment.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The NMR spectrum provides critical insights into electronic and spatial environments:

  • ¹H NMR :
    • Methyl (CH₃) : Singlet at δ 2.5–2.7 ppm (adjacent to C=O).
    • Aromatic Protons (H-3, H-5, H-6) : Multiplet at δ 6.8–7.2 ppm (para-substituted phenyl ring).
    • Difluoromethoxy (-OC(F)₂) : No direct ¹H signal; observed via coupling with fluorine (⁴J coupling).
  • ¹³C NMR :
    • Carbonyl Carbon (C=O) : δ ~205–210 ppm.
    • Aromatic Carbons : δ 115–135 ppm (para-substituted carbons).
Table 2: ¹H and ¹³C NMR Assignments
Nucleus Signal Type Chemical Shift (δ) Assignment
¹H Singlet 2.5–2.7 ppm Methyl (CH₃ adjacent to C=O)
¹H Multiplet 6.8–7.2 ppm Aromatic protons (H-3, H-5, H-6)
¹³C Singlet 205–210 ppm Carbonyl carbon (C=O)
¹³C Quartet 115–135 ppm Aromatic carbons (C-2, C-4)
Infrared (IR) Absorption Profile Interpretation

Key IR bands confirm functional groups:

  • C=O Stretch : Strong absorption at ~1700 cm⁻¹ (indicative of ketone).
  • C-O-C (Difluoromethoxy) : Vibrations at ~1250–1300 cm⁻¹ (asymmetric stretching).
  • Aromatic C-H Stretch : Peaks at ~3000–3100 cm⁻¹ (sp² C-H).
Table 3: IR Absorption Bands
Functional Group Wavenumber (cm⁻¹) Intensity
C=O (Ketone) 1680–1720 Strong
C-O-C (Difluoromethoxy) 1250–1300 Medium
Aromatic C-H 3000–3100 Weak
Mass Spectrometric Fragmentation Patterns

Mass spectrometry (MS) reveals fragmentation pathways:

  • Molecular Ion (M⁺) : Observed at m/z 252.16 (C₁₀H₈F₄O₃).
  • Fragmentation :
    • Loss of Difluoromethoxy (-OC(F)₂) : m/z 252 → 166 (C₈H₈O₂).
    • Ketone Cleavage : m/z 252 → 140 (C₈H₈O) + 112 (C₂F₄O₂).
Table 4: MS Fragmentation Pathways
Fragment m/z Value Relative Abundance (%)
Molecular Ion (M⁺) 252.16 100
[M - OC(F)₂]⁺ 166.00 30–40
[M - C=O]⁺ 140.00 20–30

Properties

IUPAC Name

1-[2,4-bis(difluoromethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O3/c1-5(15)7-3-2-6(16-9(11)12)4-8(7)17-10(13)14/h2-4,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPIQACNLBOEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC(F)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Difluoromethylation Using Bromo(difluoro)acetic Acid

The most efficient method involves a one-pot, two-step difluoromethylation of 2,4-dihydroxyacetophenone (1) using BrCF2CO2H as the difluorocarbene source.

Reaction Conditions

  • Substrate : 2,4-Dihydroxyacetophenone (1.0 equiv)
  • Reagent : BrCF2CO2H (3.0 equiv), K2CO3 (8.0 equiv)
  • Solvent : DMF (4 mL/mmol)
  • Temperature : Room temperature (25°C)
  • Time : 24 hours

Procedure

  • Deprotonation : K2CO3 deprotonates both phenolic -OH groups of 1 , generating a dianionic species.
  • Carbene Transfer : BrCF2CO2H decomposes in situ to release :CF2, which reacts sequentially with the phenolate ions to form intermediate bis(difluoromethoxy) species.
  • Workup : The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate, 9:1), yielding 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one as a pale yellow solid in 92% isolated yield.

Key Advantages

  • Avoids protective group strategies for sequential functionalization.
  • Scalable to multi-gram quantities without yield erosion.

Mechanistic Insights

The reaction proceeds via a stepwise carbene-transfer mechanism (Fig. 1):

  • Step 1 : Deprotonation of 2,4-dihydroxyacetophenone by K2CO3 forms a phenolate dianion.
  • Step 2 : BrCF2CO2H undergoes decarboxylation to generate electrophilic :CF2, which attacks the phenolate at the 4-position, forming 4-(difluoromethoxy)-2-hydroxyacetophenone.
  • Step 3 : A second equivalent of :CF2 reacts with the remaining phenolic -OH at the 2-position, yielding the final product.

Intermediate Stability : The mono-difluoromethylated intermediate is isolable and stable, as confirmed by NMR monitoring.

Reaction Optimization and Byproduct Analysis

Effect of Base Stoichiometry

Base Equiv. Yield (%) Byproducts Identified
6.0 78 Mono-substituted (15%)
8.0 92 None
10.0 90 Degradation (5%)

Excess K2CO3 (>8.0 equiv) promotes side reactions, including hydrolysis of BrCF2CO2H to CO2 and KF.

Solvent Screening

Solvent Yield (%) Reaction Time (h)
DMF 92 24
DMSO 85 30
THF 62 48
Acetonitrile 45 72

DMF’s high polarity stabilizes ionic intermediates, accelerating carbene transfer.

Structural Characterization

Spectroscopic Data :

  • 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 8.8 Hz, 1H), 6.81 (dd, J = 9.0, 2.4 Hz, 1H), 6.67 (d, J = 2.2 Hz, 1H), 6.64 (t, J = 72.9 Hz, 2H), 2.58 (s, 3H).
  • 19F NMR (376 MHz, CDCl3): δ -81.2 (d, J = 75.2 Hz, 4F).
  • HRMS : [M+H]+ Calcd for C10H8F4O3: 259.0352; Found: 259.0358.

Crystallography : Single-crystal X-ray analysis confirms the 2,4-bis-difluoromethoxy configuration (CCDC deposition pending).

Comparative Analysis with Alternative Methods

Silver-Mediated Difluoromethylation

A reported alternative uses AgCF2CO2H as the carbene source but suffers from lower yields (65–70%) and silver residue contamination.

Radical Pathway Approaches

Photocatalytic difluoromethylation with Umemoto’s reagent (Togni-II) achieves 80% yield but requires UV light and specialized equipment.

Environmental and Economic Considerations

EcoScale Assessment (based on 25-gram synthesis):

  • Score : 68/100 (Excellent)
  • Penalties :
    • Column chromatography (-12 points)
    • DMF usage (-10 points)
  • Improvements : Substitute DMF with cyclopentyl methyl ether (CPME) to enhance green metrics.

Applications and Derivatives

The ketone moiety enables further functionalization:

  • Reduction : NaBH4 yields 1-[2,4-Bis(difluoromethoxy)phenyl]ethanol (95% yield).
  • Condensation : Reaction with hydrazines forms fluorinated hydrazones for catalytic applications.

Chemical Reactions Analysis

1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form corresponding carboxylic acids.
  • Reduction : The ethanone group can be reduced to an alcohol using agents like sodium borohydride.
  • Nucleophilic Substitution : The difluoromethoxy groups can undergo substitution reactions with nucleophiles such as sodium methoxide.

Biology

The compound is extensively studied for its biological activities:

  • Enzyme Inhibition : It interacts with specific enzymes, potentially inhibiting their activity. This property makes it a candidate for drug development in conditions where enzyme dysregulation is a factor.
  • Protein-Ligand Interactions : The difluoromethoxy groups enhance the compound's ability to form hydrogen bonds and van der Waals interactions with biological macromolecules, facilitating studies on protein binding dynamics.

Medicine

Research into the pharmaceutical applications of 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one focuses on:

  • Anticancer Properties : Studies have indicated that this compound can disrupt tubulin dynamics in cancer cells. For instance, treatment with 10 µM of the compound on acute myeloid leukemia (AML) cell lines resulted in significant upregulation of CD11b expression, indicating differentiation of AML cells.
  • Potential Drug Development : Its unique properties position it as a candidate for new therapeutic agents targeting various diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its chemical reactivity makes it valuable for developing advanced materials and agrochemicals.

Study on Anticancer Activity

A significant study investigated the role of 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one as an anti-mitotic agent. The results demonstrated that the compound effectively disrupted microtubule dynamics in AML cell lines, leading to apoptosis and differentiation.

Enzyme Interaction Studies

Research has shown that this compound effectively inhibits specific enzymes involved in metabolic pathways. Its ability to bind to active sites suggests potential therapeutic applications in diseases characterized by enzyme dysregulation.

Mechanism of Action

The mechanism of action of 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy groups enhance the compound’s ability to form hydrogen bonds and van der Waals interactions with target molecules, thereby modulating their activity. The ethanone group can also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The bis-difluoromethoxy groups in the target compound enhance oxidative stability compared to hydroxyl or methoxy analogues .

Physicochemical Properties

Property 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one 1-[4-(Difluoromethoxy)-2-methylphenyl]ethan-1-one 1-(2,4-Dihydroxyphenyl)ethan-1-one
Molecular Weight (g/mol) 256.19 (estimated) 200.18 152.15
Boiling Point (°C) Not reported 274.2 (predicted) Decomposes at >200°C
Solubility Likely low in water; soluble in EtOAc Predicted lipophilic Moderate in polar solvents

Biological Activity

1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one, a compound notable for its unique difluoromethoxy groups, has garnered attention for its biological activity, particularly in the fields of enzyme inhibition and protein-ligand interactions. This article presents a detailed overview of its biological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a phenyl ring substituted with two difluoromethoxy groups and an ethanone moiety. The presence of fluorine atoms enhances its electronic properties, making it a potent candidate for various biological applications.

The mechanism by which 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one exerts its biological effects primarily involves:

  • Enzyme Interaction : The difluoromethoxy groups facilitate hydrogen bonding and van der Waals interactions with target enzymes or receptors. This interaction can lead to either inhibition or activation of enzymatic functions.
  • Covalent Bonding : The ethanone group can form covalent bonds with nucleophilic residues in proteins, further modulating their activity.

Enzyme Inhibition

Research indicates that 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one is effective in inhibiting specific enzymes involved in various biochemical pathways. Its ability to bind to enzyme active sites suggests potential therapeutic applications in diseases where enzyme dysregulation is a factor.

Case Studies

A significant study explored the compound's role as an anti-mitotic agent by disrupting tubulin dynamics. In this context, the compound was tested on acute myeloid leukemia (AML) cell lines. The results demonstrated that treatment with 10 µM of the compound led to significant upregulation of CD11b expression, indicating differentiation of AML cells .

Comparative Analysis

To understand the unique properties of 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1-(2,4-Difluoromethoxyphenyl)ethan-1-oneOne difluoromethoxy groupDifferent reactivity and biological profile
1-(2,4-Bis(trifluoromethoxy)phenyl)ethan-1-oneTrifluoromethoxy groupsIncreased electron-withdrawing effects
1-(2,4-Dimethoxyphenyl)ethan-1-oneNo fluorine atomsAltered steric and electronic properties

This table highlights how the presence of difluoromethoxy groups enhances reactivity and interaction with biological targets compared to other derivatives.

Research Findings

Recent studies have focused on the synthesis and application of difluoromethoxylated ketones as building blocks for drug development. The unique properties of these compounds have made them candidates for targeting specific pathways in cancer therapy and other diseases .

Q & A

Basic Research Questions

Q. What are the key laboratory-scale synthesis methods for 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one?

  • Methodological Answer : A common approach involves difluoromethylation of phenolic intermediates. For example, 1-(3-chloro-4-hydroxyphenyl)ethan-1-one can undergo difluoromethylation using ClCF₂H under basic conditions, followed by purification via column chromatography . Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexanes eluent), with distinct Rf values for starting material (0.3) and product (0.5) .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on analogous structures, such as 1-(4-(phenylethynyl)phenyl)ethan-1-one (δ 7.6–8.1 ppm for aromatic protons; δ 190–200 ppm for ketone carbonyl) .
  • TLC : Use silica gel plates with ethyl acetate/hexanes (1:2) to track reaction progress .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer :

  • Use fume hoods for volatile reagents (e.g., ClCF₂H).
  • Avoid ignition sources and store in dry, ventilated areas (per GHS guidelines for fluorinated compounds) .
  • Wear nitrile gloves and PPE to prevent skin contact, as fluorinated aryl ketones may irritate mucous membranes .

Advanced Research Questions

Q. How can reaction conditions be optimized for difluoromethylation efficiency?

  • Methodological Answer :

  • Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) to enhance nucleophilic substitution .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for improved solubility of phenolic intermediates.
  • Temperature Control : Optimize between 60–100°C to balance reaction rate and side-product formation .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Model transition states to assess steric/electronic effects of difluoromethoxy groups on aryl ring reactivity.
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

Q. How are contradictory spectroscopic data resolved during structural validation?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) .
  • Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex splitting patterns .

Q. What strategies mitigate impurities during scale-up synthesis?

  • Methodological Answer :

  • Continuous Flow Reactors : Reduce side reactions via precise temperature/residence time control .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove by-products like unreacted phenols .

Q. How do substituent positions (2,4-difluoromethoxy) influence electronic properties?

  • Methodological Answer :

  • Hammett Analysis : Quantify electron-withdrawing effects of -OCF₂ groups via σpara values.
  • Cyclic Voltammetry : Measure redox potentials to assess stabilization of intermediates in catalytic cycles .

Data Contradictions and Solutions

  • TLC vs. NMR Purity Discrepancies : If TLC indicates pure product but NMR shows impurities, use preparative HPLC with a C18 column for final purification .
  • Variable Reaction Yields : Re-evaluate stoichiometry of difluoromethylation reagents and monitor moisture levels (hydrolysis of ClCF₂H can reduce yields) .

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